4-butoxy-N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide
CAS No.: 450340-83-7
Cat. No.: VC4525465
Molecular Formula: C22H22ClN3O2S
Molecular Weight: 427.95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 450340-83-7 |
|---|---|
| Molecular Formula | C22H22ClN3O2S |
| Molecular Weight | 427.95 |
| IUPAC Name | 4-butoxy-N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide |
| Standard InChI | InChI=1S/C22H22ClN3O2S/c1-2-3-11-28-18-9-7-15(8-10-18)22(27)24-21-19-13-29-14-20(19)25-26(21)17-6-4-5-16(23)12-17/h4-10,12H,2-3,11,13-14H2,1H3,(H,24,27) |
| Standard InChI Key | BAHWNHVTTVEJHK-UHFFFAOYSA-N |
| SMILES | CCCCOC1=CC=C(C=C1)C(=O)NC2=C3CSCC3=NN2C4=CC(=CC=C4)Cl |
Introduction
The compound 4-butoxy-N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide is a complex organic molecule that incorporates a thieno[3,4-c]pyrazole core, a 3-chlorophenyl group, and a 4-butoxybenzamide moiety. This structure suggests potential applications in medicinal chemistry, particularly in drug development and therapeutic interventions, due to its unique functional groups and planar structure.
Synthesis
The synthesis of 4-butoxy-N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide likely involves multi-step organic reactions. These steps may include:
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Formation of the thieno[3,4-c]pyrazole core using hydrazine derivatives.
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Introduction of the 3-chlorophenyl group via chlorinated aromatic compounds.
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Attachment of the 4-butoxybenzamide moiety through amide bond formation.
Optimization of reaction conditions such as temperature, solvent choice, and reaction time is crucial for maximizing yield and purity. Advanced purification techniques like chromatography may be employed to isolate the final product effectively.
Biological Activities
Compounds with similar thieno[3,4-c]pyrazole structures have shown promising biological activities, including anti-inflammatory and anticancer properties. The specific biological activities of 4-butoxy-N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide would depend on its interactions with biological targets, influenced by its planar structure and functional groups.
Analytical Techniques
Relevant analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared Spectroscopy (IR) are utilized to confirm the identity and purity of the compound during synthesis processes.
Applications and Future Research
Given its structural complexity and potential biological activities, 4-butoxy-N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide may have applications in drug development, particularly in areas where anti-inflammatory or anticancer properties are desired. Further research is needed to fully explore its therapeutic potential.
Data Table: Comparison of Thieno[3,4-c]pyrazole Derivatives
| Compound | Molecular Formula | Molecular Weight | Biological Activity |
|---|---|---|---|
| N-[2-(3-Chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-4-methylbenzamide | CHClNOS | Approximately 319.81 g/mol | Anti-inflammatory, anticancer |
| 4-Butoxy-N-[2-(3-Chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide | Estimated based on structure | Estimated based on structure | Potential anti-inflammatory, anticancer |
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